BenchChemオンラインストアへようこそ!

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This mono-fluoro-4-methylphenyl oxalamide occupies a precise drug-like space (MW 370.4, LogP 2.7, TPSA 91.6 Ų) that is inaccessible to its N2-phenyl, N2-CF3, and N2-methoxybenzyl analogs. The single 3-fluoro substituent provides a moderate electron-withdrawing effect without the metabolic liability of a —CF3 group, enabling cleaner CYP450 stability comparisons. Procure this ≥95% purity screening compound to complete your benzofuran-oxalamide focused library and derive accurate SAR for fluorine positional effects on hit rates and permeability.

Molecular Formula C20H19FN2O4
Molecular Weight 370.38
CAS No. 2034601-57-3
Cat. No. B2417515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
CAS2034601-57-3
Molecular FormulaC20H19FN2O4
Molecular Weight370.38
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O)F
InChIInChI=1S/C20H19FN2O4/c1-12-7-8-14(10-15(12)21)23-19(25)18(24)22-11-20(2,26)17-9-13-5-3-4-6-16(13)27-17/h3-10,26H,11H2,1-2H3,(H,22,24)(H,23,25)
InChIKeyVDJVQVJCSOZVSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide (CAS 2034601-57-3): Physicochemical Identity and Comparator Landscape for Informed Procurement


N1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide (CAS 2034601-57-3) is a synthetic small molecule belonging to the benzofuran-oxalamide class, characterized by a benzofuran-2-yl hydroxypropyl moiety on the N1 terminus and a 3-fluoro-4-methylphenyl substituent on the N2 terminus of the oxalamide core [1]. With a molecular formula of C20H19FN2O4 and a molecular weight of 370.4 g/mol, it occupies a distinct region of chemical property space relative to its closest commercially catalogued analogs, which differ principally in the N2-aryl substitution pattern (e.g., unsubstituted phenyl, 3-trifluoromethylphenyl, 2-methoxybenzyl) [1]. The compound is catalogued in PubChem (CID 86267174) and is primarily available from research chemical suppliers at a typical purity specification of 95%, positioning it as a screening-eligible entity for early-stage drug discovery programs [1].

Why N1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide Cannot Be Replaceably Substituted by Its Closest N2-Aryl Oxalamide Congeners


Although this compound shares the N1-(2-(benzofuran-2-yl)-2-hydroxypropyl) core with a family of closely related oxalamides, the identity and substitution pattern of the N2-aryl group governs critical molecular properties including lipophilicity (XLogP3-AA = 2.7 for the 3-fluoro-4-methylphenyl congener versus XLogP3-AA = 2.8 for the N2-phenyl analog), hydrogen-bond donor/acceptor topology, topological polar surface area (TPSA), and metabolic soft-spot profile [1][2]. The presence of a single fluorine atom at the 3-position of the N2-phenyl ring introduces a moderate electron-withdrawing effect that reduces the electron density of the adjacent amide NH without adding the substantial lipophilicity burden or metabolic liability associated with the —CF3 group found in the N2-(3-trifluoromethylphenyl) analog [1][3]. These differences, although individually modest in magnitude, cumulatively alter permeability, solubility, and CYP450-mediated oxidative metabolism in ways that cannot be quantitatively extrapolated from one N2-aryl variant to another, rendering blind generic substitution scientifically indefensible [2][3].

Quantitative Differentiation Evidence: N1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide Against Closest Structural Analogs


Molecular Weight and Heavy Atom Count: A Differentiating Physicochemical Fingerprint vs. the Unsubstituted N2-Phenyl Analog

The target compound (MW = 370.4 g/mol, heavy atom count = 27) is differentiated from its simplest comparator, N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide (CAS 2034546-55-7, MW = 338.4 g/mol, heavy atom count = 25), by the addition of a single fluorine atom and a methyl group on the N2-phenyl ring [1]. This yields an absolute molecular weight increase of 32.0 g/mol (Δ = +9.5% relative to the N2-phenyl comparator) and adds two heavy atoms, shifting the compound into a higher molecular-weight bin that is associated with distinct permeability and solubility behavior according to Lipinski and Veber rule-of-five analyses [1][2]. The computed XLogP3-AA value of 2.7 for the target compound indicates that the 3-fluoro-4-methyl substitution does not inflate lipophilicity beyond the acceptable range for oral bioavailability (XLogP3-AA ≤ 5), a key differentiator from highly lipophilic polyhalogenated analogs [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Fluorine Substitution Pattern: Mono-fluoro-4-methyl vs. Trifluoromethyl — A Differentiated Metabolic and Physicochemical Profile

The target compound's N2-(3-fluoro-4-methylphenyl) group represents a strategic mono-fluorination pattern offering a distinct profile compared to the N2-(3-trifluoromethylphenyl) analog (C20H19F3N2O4, MW = 370.4 g/mol, identical molecular weight) [1]. The mono-fluoro substitution increases the computed TPSA to 91.6 Ų while maintaining the same hydrogen-bond donor count (3) and acceptor count (5) as the trifluoromethyl analog, but with reduced van der Waals volume and diminished CYP450-mediated oxidative defluorination liability compared to the —CF3 congener [1][2]. Class-level medicinal chemistry literature demonstrates that replacement of a —CF3 group with a single fluorine reduces lipophilicity-driven off-target binding (e.g., hERG, CYP2D6) by approximately 0.5–1.5 log units in matched molecular pair analyses while preserving target engagement when the fluorine is positioned for favorable dipolar interactions [2]. The 4-methyl group further contributes to shape complementarity in hydrophobic binding pockets without the steric bulk of larger alkyl or aryl substituents [2].

Drug Metabolism Fluorine Chemistry ADME-Tox Profiling

Purity Specification and Lot-to-Lot Consistency: 95% Baseline with Implications for Reproducible Screening

The target compound is supplied at a standard purity specification of 95% as reported by primary research chemical vendors, a threshold that meets the minimum purity requirements for most biochemical and cell-based screening cascades (typically ≥90–95%) [1]. This purity level is equivalent to that reported for its closest commercially available analogs, including the N2-phenyl (CAS 2034546-55-7, ≥95%), N2-(2-methoxybenzyl) (CAS 1903681-07-1, ≥95%), and N2-ethyl (CAS 2034601-45-9, purity not always explicitly specified) analogs . The key differentiator is not the nominal purity value itself but rather the documented availability of this compound from multiple non-overlapping supplier sources, which provides procurement resilience and reduces single-supplier dependency risk relative to less widely catalogued analogs such as the N2-ethyl congener, for which supplier diversity is more restricted .

Quality Control High-Throughput Screening Compound Management

Rotatable Bond Count and Conformational Flexibility: A Differentiator for Target-Binding Entropy Considerations

The target compound possesses 4 rotatable bonds (computed by Cactvs 3.4.8.18), identical to the N2-phenyl analog (CAS 2034546-55-7, 4 rotatable bonds) [1]. This rotatable bond count, combined with the compound's 3 hydrogen-bond donors and 5 hydrogen-bond acceptors, defines its conformational entropy penalty upon binding to a macromolecular target [1]. In contrast, the N2-(2-methoxybenzyl) analog (CAS 1903681-07-1, C21H22N2O5) features an additional methyleneoxy linkage that increases both the rotatable bond count and molecular flexibility, while the N2-ethyl analog (CAS 2034601-45-9, C15H18N2O4) has a lower rotatable bond count and substantially reduced molecular surface area, leading to different entropic binding profiles . The 3-fluoro-4-methylphenyl group in the target compound provides conformational restriction through its ortho-substitution pattern (fluorine adjacent to the amide attachment point), which limits aryl ring rotation relative to the unsubstituted phenyl analog, a subtle but potentially significant effect on binding enthalpy-entropy compensation [1].

Molecular Recognition Conformational Analysis Structure-Based Drug Design

Computed LogP and Predicted Solubility: Positioning in Oral Bioavailability Chemical Space vs. Heavier Benzyl Analogs

The computed partition coefficient (XLogP3-AA) for the target compound is 2.7 [1]. This value falls within the optimal range for oral bioavailability (LogP 1–3) per the Lipinski Rule of Five, and is notably lower than the predicted LogP of the N2-(2-methoxybenzyl) analog (CAS 1903681-07-1, MW = 382.4, C21H22N2O5), which, due to its additional benzyl methylene and methoxy substituent, would be expected to have a computed LogP of approximately 3.0–3.5 based on additive fragment contributions [1]. The target compound's XLogP3-AA of 2.7, combined with a TPSA of 91.6 Ų (below the 140 Ų Veber threshold), places it within favorable oral drug-like chemical space, whereas the higher molecular weight and predicted LogP of the N2-(2-methoxybenzyl) analog may present solubility and permeability trade-offs [1][2]. The computed LogS (estimated aqueous solubility) for the target compound is approximately -4.42 log units (~3.8 × 10⁻⁵ mol/L), as reported by the MMsINC database [3], providing a quantitative solubility estimate that can be benchmarked against experimental data for the analog series.

ADME Prediction Lipophilicity Druglikeness

Optimized Research Application Scenarios for N1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide Based on Quantified Differentiation Evidence


Diversity-Oriented Screening Library Design: Exploiting N2-Aryl Substitution Space

This compound serves as a strategic representative of the mono-fluoro-4-methylphenyl substitution pattern within a benzofuran-oxalamide focused library. With a MW of 370.4 g/mol, XLogP3-AA of 2.7, and TPSA of 91.6 Ų, it occupies a specific region of drug-like chemical space (MW 350–400 Da, LogP 2–3) that is distinct from the N2-phenyl (MW 338.4), N2-(2-methoxybenzyl) (MW 382.4), and N2-ethyl (MW 290.31) congeners [1]. Inclusion of this compound in screening decks ensures coverage of the mono-fluorinated aryl subspace, enabling structure-activity relationship (SAR) analysis of fluorine positional effects on hit rates and potency outcomes [1][2].

CYP450 Metabolic Stability Profiling: Mono-Fluoro vs. Trifluoromethyl Comparator Studies

The 3-fluoro-4-methylphenyl substituent in this compound provides a key comparator point for head-to-head metabolic stability assays against the N2-(3-trifluoromethylphenyl) analog. Class-level evidence indicates that mono-fluorinated aryl rings undergo less extensive CYP450-mediated oxidative metabolism than their —CF3 counterparts [1]. In vitro microsomal or hepatocyte stability assays comparing the target compound (mono-F) with the —CF3 analog can quantify the differential intrinsic clearance (CLint) and half-life (t1/2), providing actionable data for lead optimization decisions where metabolic liability is a go/no-go criterion [1][2].

Physicochemical Property Benchmarking and Developability Classification

With a computed LogS of -4.42, XLogP3-AA of 2.7, and TPSA of 91.6 Ų (below the 140 Ų Veber threshold), this compound is well-suited as a benchmarking standard for establishing solubility-permeability relationships within the benzofuran-oxalamide series [1][2]. Its physicochemical profile supports its use as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer permeability studies, where the quantitative impact of the 3-fluoro-4-methyl substitution on apparent permeability (Papp) can be directly compared to the N2-phenyl and N2-(2-methoxybenzyl) analogs [1][2].

Quote Request

Request a Quote for N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.